sodium;ethanesulfonate;hydrate

Description

Contextualization within Organosulfonate Chemistry

Sodium ethanesulfonate (B1225610) hydrate (B1144303) belongs to the class of organosulfonate compounds. atamanchemicals.com These are organic molecules characterized by the presence of a sulfonate group (-SO₃⁻) attached to an organic residue, in this case, an ethyl group (a two-carbon alkyl chain). atamanchemicals.com The general structure of organosulfonates features a hydrophobic hydrocarbon part and a highly polar sulfonate group. wikipedia.org

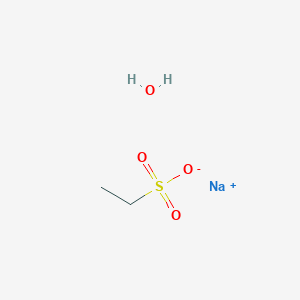

The specific structure of sodium ethanesulfonate hydrate consists of an ethanesulfonate anion (CH₃CH₂SO₃⁻), a sodium cation (Na⁺), and one or more molecules of water of hydration. atamanchemicals.comnih.gov The parent compound, ethanesulfonic acid, is a strong acid. Its neutralization with sodium hydroxide (B78521) results in the formation of this stable, neutral salt. atamanchemicals.com The presence of the ionic sodium and sulfonate groups, combined with the water of hydration, renders the compound highly soluble in water and other polar solvents. atamanchemicals.com This high solubility is a critical property that underpins many of its applications, making it a versatile reagent in aqueous chemical environments. atamanchemicals.com

Historical Perspectives in Chemical Synthesis and Analytical Applications

While the precise historical timeline of its first synthesis is not extensively documented, the utility of simple organosulfonate salts has been established over many decades in industrial and laboratory settings. The related compound, sodium isethionate (sodium 2-hydroxyethanesulfonate), was first prepared in 1833. atamanchemicals.com The development of synthetic surfactants, many of which are organosulfonates, grew significantly in the early 20th century as alternatives to traditional soaps. google.com

In chemical synthesis, sodium ethanesulfonate hydrate serves as a valuable reagent and intermediate. atamanchemicals.com Its primary function is to act as a source of the ethanesulfonate group (–SO₃CH₂CH₃), which can be introduced into other organic molecules. atamanchemicals.com This process, known as sulfonylation, can dramatically alter a target molecule's properties, most notably by increasing its water solubility (hydrophilicity). atamanchemicals.com This modification is particularly useful in designing compounds for specific applications where solubility is key, such as in the production of polymers or specialized chemicals. atamanchemicals.com Salts, in general, are fundamental in organic synthesis, acting as reagents, catalysts, and agents to improve reaction conditions and yields. researchgate.net

In the realm of analytical chemistry, sodium ethanesulfonate is used as a counterion in chromatographic techniques and spectroscopic methods. atamanchemicals.com Its presence can help to stabilize ionic species in solution, adjust the ionic strength of a medium for more precise measurements, or reduce background interference. atamanchemicals.com For instance, in ion-pair chromatography, it can be added to the mobile phase to facilitate the separation of ionic analytes.

Scope of Academic Inquiry for Sodium Ethanesulfonate Hydrate

The unique properties of sodium ethanesulfonate hydrate have made it a subject of academic and industrial inquiry, particularly in life sciences and materials science.

A significant area of research is in pharmaceutical development. atamanchemicals.com Many active pharmaceutical ingredients (APIs) are poorly soluble in water, which can limit their bioavailability and effectiveness. By converting these APIs into salt forms, such as an ethanesulfonate salt, researchers can significantly improve their solubility and stability. atamanchemicals.com An ethanesulfonate salt can create a more stable, ionized version of a drug that dissolves more readily in the gastrointestinal tract, potentially leading to a faster onset of action or more efficient delivery. atamanchemicals.com Its high water solubility also makes it a candidate for use in injectable drug formulations where pH, stability, and solubility are critical parameters. atamanchemicals.com

In biochemical and life science research, sodium ethanesulfonate hydrate is used as a biochemical reagent. medchemexpress.commedchemexpress.eu Organosulfonates, like the well-known buffer MES (2-(N-morpholino)ethanesulfonic acid), are valued for their ability to maintain stable pH conditions in biological experiments. While sodium ethanesulfonate itself is not a primary buffer, its properties are relevant to the broader study of organosulfonates in biological systems. atamanchemicals.com It can be used in various experimental setups as a non-reactive salt to adjust ionic strength or as a component in formulation studies. atamanchemicals.com

Further research extends to its potential use in polymer chemistry and materials science, where incorporating the sulfonate group can be used to create polymers with modified properties, such as improved water absorption or ion-exchange capabilities. atamanchemicals.com

Detailed Research Findings

To provide a clearer picture of the compound, the following tables summarize its key properties and applications as discussed in chemical literature.

Table 1: Physicochemical Properties of Sodium Ethanesulfonate and its Hydrate

| Property | Sodium Ethanesulfonate | Sodium Ethanesulfonate Hydrate | Reference |

|---|---|---|---|

| IUPAC Name | sodium;ethanesulfonate | sodium;ethanesulfonate;hydrate | nih.govnih.gov |

| Molecular Formula | C₂H₅NaO₃S | C₂H₇NaO₄S | nih.govnih.gov |

| Molecular Weight | 132.12 g/mol | 150.13 g/mol | nih.govnih.gov |

| CAS Number | 5324-47-0 | 308103-56-2 | nih.govnih.gov |

| Appearance | White powder to crystal | White powder | tcichemicals.comsigmaaldrich.com |

| Melting Point | 270 °C (decomposes) | 248-256 °C | tcichemicals.comsigmaaldrich.com |

Table 2: Summary of Research Applications for Sodium Ethanesulfonate Hydrate

| Field of Research | Specific Application | Purpose and Benefit | Reference |

|---|---|---|---|

| Pharmaceutical Science | Formation of drug salts | To enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). | atamanchemicals.com |

| Chemical Synthesis | Reagent/Intermediate | Acts as a source of the ethanesulfonate group to introduce hydrophilicity into other molecules. | atamanchemicals.com |

| Analytical Chemistry | Counterion in chromatography/spectroscopy | To stabilize ionic species, adjust ionic strength, and improve measurement precision. | atamanchemicals.com |

| Life Science Research | Biochemical reagent | Used as a biological material or organic compound in various research applications. | medchemexpress.commedchemexpress.eu |

| Polymer/Materials Science | Monomer modification | To create polymers with enhanced properties such as hydrophilicity or ion-exchange capacity. | atamanchemicals.com |

Properties

IUPAC Name |

sodium;ethanesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S.Na.H2O/c1-2-6(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDIDBOOWLDXON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Sodium Ethanesulfonate Hydrate and Its Derivatives

Direct Synthesis Routes for Sodium Ethanesulfonate (B1225610) Hydrate (B1144303)

The direct synthesis of sodium ethanesulfonate hydrate can be achieved through straightforward chemical reactions, primarily involving neutralization or multi-step pathways from common precursors.

Salt-Forming Reactions

The most direct route to synthesizing sodium ethanesulfonate is through a classic acid-base neutralization reaction. This process involves reacting ethanesulfonic acid with a sodium-containing base, typically sodium hydroxide (B78521). researchgate.net The acidic hydrogen of the sulfonic acid group (-SO₃H) is replaced by a sodium ion (Na⁺), forming the neutral sodium salt and water. researchgate.net The resulting salt, sodium ethanesulfonate, is more water-soluble and chemically stable than its acidic precursor, making it suitable for a wide range of applications. researchgate.net The final hydrated form is obtained upon crystallization from the aqueous solution.

Table 1: Salt-Forming Reaction for Sodium Ethanesulfonate Hydrate

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Multi-Step Conversions from Precursors

An alternative to direct neutralization is the synthesis of the ethanesulfonic acid precursor from simple alkyl halides, followed by salt formation. One such pathway begins with an ethyl halide, like ethyl bromide. The process involves converting the ethyl bromide into ethanethiol, which is then oxidized to create ethanesulfonic acid. rsc.org This newly formed acid can then be neutralized with a sodium base, such as sodium hydroxide, to yield the final product, sodium ethanesulfonate hydrate. researchgate.net

Preparation of Ethanesulfonate-Containing Derivatives

The ethanesulfonate group serves as a valuable building block in organic synthesis for creating a variety of functionalized molecules, from complex organic structures to advanced nanomaterials.

Derivatization Strategies for Functionalization

Functionalized ethanesulfonate derivatives can be prepared using precursors like 2-chloroethanesulfonic acid sodium salt. For instance, ethylenediamine (B42938) ethanesulfonic acid sodium salt is synthesized through a nucleophilic substitution reaction between 2-chloroethanesulfonic acid sodium salt and ethylenediamine in the presence of sodium hydroxide. This strategy effectively introduces an aminoethyl group, demonstrating a key method for functionalizing the ethanesulfonate structure.

Table 2: Derivatization via Nucleophilic Substitution

| Ethanesulfonate Precursor | Reagent | Product |

|---|

Advanced Organic Transformations Incorporating Ethanesulfonate Moieties

The ethanesulfonate moiety can be incorporated into larger molecules through advanced organic reactions, such as the synthesis of specialized surfactants. A key intermediate, sodium 3-chloro-2-hydroxypropanesulfonate, is produced via a ring-opening reaction between epichlorohydrin (B41342) and sodium bisulfite. scirp.org This reaction proceeds efficiently by using a carefully balanced mixture of sodium bisulfite and sodium sulfite (B76179). orientjchem.org The resulting intermediate can then be further reacted with a tertiary amine, such as dodecyl tertiary amine, to synthesize complex surfactants like dodecyl hydroxy sulfobetaine. scirp.org This multi-step process highlights the integration of the sulfonate group into functional surfactant molecules.

Synthesis of Ethanesulfonate-Anchored Complexes and Nanostructures

The sulfonate group's ability to act as a ligand allows for the creation of metal-coordinated complexes and the functionalization of nanostructures. rsc.org Sulfonate groups can coordinate directly with metal ions, such as silver, to form stable complexes. researchgate.net

In the realm of nanotechnology, ethanesulfonate derivatives are used to anchor functional groups onto nanoparticle surfaces. For example, magnetic or silica (B1680970) nanoparticles can be functionalized by reacting them with sodium 2-bromoethane-1-sulfonate. researchgate.netoiccpress.com This process grafts ethanesulfonic acid groups onto the nanoparticle surface, creating highly effective and easily separable heterogeneous catalysts. researchgate.net Furthermore, organic sulfonic acids can serve as stabilizers in the synthesis of silver nanoparticles in nonaqueous solutions, preventing agglomeration and controlling particle size. orientjchem.org

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| 2-chloroethanesulfonic acid sodium salt |

| Dodecyl hydroxy sulfobetaine |

| Dodecyl tertiary amine |

| Epichlorohydrin |

| Ethanesulfonic acid |

| Ethanethiol |

| Ethyl bromide |

| Ethylenediamine |

| Ethylenediamine ethanesulfonic acid sodium salt |

| Silver |

| Sodium 2-bromoethane-1-sulfonate |

| Sodium 3-chloro-2-hydroxypropanesulfonate |

| Sodium bisulfite |

| Sodium ethanesulfonate |

| Sodium ethanesulfonate hydrate |

| Sodium hydroxide |

Sustainable and Green Chemistry Approaches in Ethanesulfonate Synthesis

The development of synthetic methodologies for sodium ethanesulfonate hydrate and its derivatives is increasingly influenced by the principles of green and sustainable chemistry. These approaches aim to minimize the environmental impact of chemical processes by focusing on aspects such as the use of renewable feedstocks, reduction of waste, and employment of energy-efficient reaction conditions. The goal is to design processes that are not only scientifically sound but also environmentally benign and economically viable.

Modern synthetic strategies are moving away from traditional methods that may involve hazardous reagents and generate significant waste streams. Instead, the focus is on the development of cleaner and more efficient routes. Key areas of innovation include the use of alternative energy sources, such as microwave irradiation, and the application of continuous flow technologies to enhance reaction control and safety. Furthermore, there is a growing interest in biocatalysis and the use of starting materials derived from renewable biological sources to reduce the reliance on petrochemical feedstocks.

One of the core tenets of green chemistry is the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. wjpps.comacs.org This principle guides the design of new synthetic pathways that are inherently less wasteful. By rethinking traditional synthetic routes, chemists can develop greener alternatives that improve both profitability and environmental impact. wjpps.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. youtube.comsphinxsai.com This technique can dramatically reduce reaction times, increase product yields, and enhance the purity of the final product. nih.govnih.gov In the context of sodium ethanesulfonate synthesis, microwave irradiation has been shown to be highly effective in the conversion of bromides to sodium sulfonates. nih.govnih.gov

A notable study demonstrated that the use of microwave heating at 160°C for 15 minutes for the reaction of a bromide with sodium sulfite in a mixture of THF:EtOH:H₂O resulted in significantly improved yields and drastically shorter reaction times compared to conventional heating methods, which could take up to 24 hours. nih.gov This acceleration of the reaction rate not only saves time and energy but also can lead to a cleaner reaction profile with fewer byproducts. youtube.com

Comparison of Conventional and Microwave-Assisted Synthesis of a Sulfonate

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 24 hours | 15 minutes |

| Yield | 58% | 62% |

| Energy Consumption | High | Low |

This table provides a comparative overview of the efficiency of conventional heating versus microwave-assisted synthesis for the production of a sulfonate, based on data presented in a study on the synthesis of sodium sulfonates. nih.gov

Use of Renewable Feedstocks

A key aspect of sustainable chemistry is the utilization of renewable feedstocks to replace petrochemical-based starting materials. researchgate.net This approach not only reduces the consumption of finite resources but also can lead to the development of biodegradable products. In the synthesis of ethanesulfonate derivatives, there is potential to incorporate bio-based resources.

For instance, a patented method for the preparation of sodium ethylenediamine ethanesulfonate utilizes taurine, nitromethane, and formaldehyde (B43269) as starting materials. google.com Taurine is a naturally occurring amino acid, and its use as a starting material represents a shift towards more sustainable chemical production. The process involves a Mannich reaction followed by alkali neutralization and hydrogenation, resulting in high product selectivity and yield. google.com This approach avoids the use of more hazardous and expensive raw materials, such as 2-chloroethanesulfonic acid sodium salt, which are common in traditional routes. google.com

Flow Chemistry

Flow chemistry, or continuous flow processing, offers a safer, more efficient, and scalable alternative to traditional batch synthesis. nih.goveuropa.eu In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. europa.eu This level of control can lead to higher yields, improved product quality, and minimized byproduct formation. thieme-connect.de

The application of flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volume at any given time significantly enhances safety. nih.goveuropa.eu While specific studies on the flow synthesis of sodium ethanesulfonate hydrate are not extensively documented, the principles of flow chemistry are broadly applicable to sulfonation reactions. Continuous processes can reduce waste through the telescoping of reaction and purification steps and by enabling reactions to be conducted at higher concentrations due to efficient heat transfer. thieme-connect.de

Atom Economy

The principle of atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wjpps.comacs.org Reactions with high atom economy are inherently "greener" as they generate less waste. chembam.com Addition and rearrangement reactions are typically high in atom economy, while substitution and elimination reactions tend to be less efficient. acs.orgscranton.edu

In the context of ethanesulfonate synthesis, evaluating the atom economy of different synthetic routes can guide the selection of more sustainable methods. For example, a synthesis that proceeds via an addition reaction would be preferable to one that involves a substitution reaction with the generation of stoichiometric byproducts. By focusing on atom economy, chemists are encouraged to design synthetic pathways that are more efficient and environmentally responsible. wjpps.com

Crystallographic and Solid State Investigations of Sodium Ethanesulfonate Hydrate

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a definitive analytical technique for determining the atomic and molecular structure of a crystalline solid. wikipedia.org This method provides detailed information regarding the unit cell dimensions, bond lengths, and bond angles, which are essential for a complete structural characterization. carleton.edu Although a complete single-crystal X-ray diffraction study for sodium ethanesulfonate (B1225610) hydrate (B1144303) is not available in the cited literature, the principles of such an analysis are well-established.

A critical first step in solving a crystal structure is the determination of the unit cell parameters and the space group. The unit cell is the smallest repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present in the crystal structure. These parameters are unique for a given crystalline form, including different hydrates of the same compound. rigaku.com For a given crystal of sodium ethanesulfonate hydrate, these parameters would be determined by analyzing the diffraction pattern of monochromatic X-rays.

| Parameter | Description | Value for Sodium Ethanesulfonate Hydrate |

|---|---|---|

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic) describing the cell shape. | Not available in cited literature |

| Space Group | The specific symmetry group of the crystal. | Not available in cited literature |

| a, b, c (Å) | The lengths of the unit cell axes. | Not available in cited literature |

| α, β, γ (°) | The angles between the unit cell axes. | Not available in cited literature |

| Volume (V, ų) | The volume of the unit cell. | Not available in cited literature |

| Z | The number of formula units per unit cell. | Not available in cited literature |

Once the unit cell and space group are known, the positions of all atoms within the unit cell can be determined. This allows for a detailed description of the molecular conformation of the ethanesulfonate anion (C₂H₅SO₃⁻). Key conformational details would include the torsion angles of the ethyl group relative to the sulfonate headgroup. Furthermore, the analysis reveals the crystal packing, which describes how the ethanesulfonate anions, sodium cations (Na⁺), and water molecules (H₂O) are arranged relative to one another in three-dimensional space. This arrangement is dictated by a combination of ionic forces, hydrogen bonds, and van der Waals interactions.

Supramolecular Architectures and Intermolecular Interactions

The crystal structure of sodium ethanesulfonate hydrate is stabilized by a network of non-covalent interactions, which define its supramolecular architecture. The sulfonate group and water molecules are key players in forming these extended structures.

Hydrogen bonding is a dominant directional force in the crystal structure of hydrated salts. In sodium ethanesulfonate hydrate, the water molecules act as hydrogen bond donors, with their hydrogen atoms interacting with the electronegative oxygen atoms of the ethanesulfonate group. The sulfonate oxygen atoms, in turn, act as hydrogen bond acceptors. This donor-acceptor relationship leads to the formation of extensive and often complex hydrogen-bonding networks that link the ionic components and water molecules together, contributing significantly to the stability of the crystal lattice. nih.govnih.gov Studies on similar sulfonate-containing compounds show that dangling sulfonate groups are often part of extended hydrogen bonding networks with both coordinated and non-coordinated water molecules, which facilitates the creation of robust three-dimensional structures. nih.gov

The ethanesulfonate anion is a versatile ligand in coordination chemistry. The oxygen atoms of the sulfonate group can coordinate to metal cations, such as Na⁺, in various ways. The specific coordination mode depends on factors like the size and charge of the metal ion and the presence of other ligands (like water). Common coordination modes for sulfonate groups include:

Monodentate: One sulfonate oxygen atom binds to a single metal center.

Bidentate: Two sulfonate oxygen atoms bind to one or more metal centers. This can be in a chelating fashion (to the same metal) or a bridging fashion (linking two different metal centers).

Tridentate: All three sulfonate oxygen atoms engage in coordination.

In metal-organic frameworks and coordination polymers, sulfonate groups that coordinate directly to the metal center may not be available to form hydrogen bonds, altering the material's properties. nih.gov In simpler ionic solids like sodium ethanesulfonate hydrate, the interaction between the Na⁺ cation and the ethanesulfonate anion is a primary determinant of the local coordination environment.

| Coordination Mode | Description | Schematic |

|---|---|---|

| Monodentate | One oxygen atom is bonded to a metal center (M). | R-SO₂-O-M |

| Bidentate Bridging | Two different oxygen atoms bridge two metal centers. | M-O-S(R)-O-M |

| Bidentate Chelating | Two oxygen atoms from the same sulfonate group bind to a single metal center. | M(-O)₂-S-R |

Through bridging coordination modes, the ethanesulfonate anion can act as a linker, connecting multiple sodium cations. This connectivity can extend in one, two, or three dimensions, leading to the formation of coordination polymers. mdpi.com

One-Dimensional (1D) Networks: Ethanesulfonate anions could bridge sodium ions to form infinite chains.

Two-Dimensional (2D) Networks: More extensive bridging could create sheet-like layers.

Three-Dimensional (3D) Networks: If the coordination and hydrogen bonding extend in all three directions, a fully three-dimensional framework is formed.

Van der Waals Interactions in Solid-State Structures

The ethanesulfonate anion (CH₃CH₂SO₃⁻) possesses a hydrophobic ethyl group and a hydrophilic sulfonate group. In the solid state, it is expected that the ethyl groups of adjacent anions would interact through van der Waals forces. These interactions, arising from temporary fluctuations in electron density, would contribute to the cohesion of the crystal lattice. The geometry and packing of the ethanesulfonate anions would be optimized to maximize these attractive, non-covalent interactions alongside the stronger ionic and hydrogen bonding interactions involving the sodium cations, water of hydration, and the sulfonate groups.

Intercalation Phenomena in Layered Materials

Layered materials, such as layered double hydroxides (LDHs), are known for their ability to host guest anions between their positively charged layers through intercalation. rsc.orgresearchgate.net This process is of great interest for various applications, including drug delivery, catalysis, and sorption. rsc.orgresearchgate.net

Anion Exchange Mechanisms in Layered Double Hydroxides (LDHs)

The primary mechanism for the intercalation of anions like ethanesulfonate into LDHs is anion exchange. nih.gov In this process, the guest anion from a solution replaces the original anion present in the interlayer space of the LDH. The driving force for this exchange is influenced by several factors, including the charge density of the anion, its size, and the strength of its interaction with the LDH layers. rsc.org The anion exchange process can be influenced by the formation of salts between surfactants, which can facilitate the intercalation of various anions. researchgate.net

The efficiency of anion exchange is also dependent on the morphology of the LDH, with smaller particle sizes and larger surface areas generally leading to higher exchange capacities. nih.gov The mechanism of exchange can sometimes involve the dissolution and reprecipitation of the LDH structure, rather than a simple topotactic replacement of anions. researchgate.net Molecular dynamics simulations have shown that the initial stages of anion exchange can involve the delamination of the cationic layers. nih.gov

Interlayer Structure and Orientation within Host Lattices

The arrangement of intercalated anions within the interlayer gallery of an LDH is crucial in determining the material's properties. The size and shape of the guest anion dictate the expansion of the interlayer spacing, which can be measured by X-ray diffraction. mdpi.com For sulfonate anions with hydrocarbon chains, the interlayer spacing can be explained by a packing model where the hydrocarbon chains are tilted at an angle to the metal hydroxide (B78521) layers. researchgate.net

For instance, the intercalation of 2-aminoethanesulfonate (taurine) into calcium-containing LDHs revealed that the taurine molecules were directly coordinated to calcium cations and arranged in a zig-zag pattern. researchgate.net Similarly, studies on the intercalation of anthraquinone sulfonate isomers showed that their orientation within the LDH interlayer depends on the position of the sulfonate groups, indicating a potential for molecular recognition by the LDH host. rsc.org

The table below illustrates the change in interlayer spacing of a Mg:Al 2:1 LDH upon intercalation with various straight-chain hydrocarbon sulfonates.

| Intercalated Anion | Chemical Formula | Interlayer Spacing (Å) |

| Hexanesulfonate | C₆H₁₃SO₃⁻ | 18.2 |

| Heptanesulfonate | C₇H₁₅SO₃⁻ | 19.8 |

| Octanesulfonate | C₈H₁₇SO₃⁻ | 21.4 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Temperature-Dependent Intercalation Behavior

Temperature can have a significant impact on the intercalation and de-intercalation processes in layered materials. mdpi.com For instance, in polymer-clay nanocomposites, reversible de-intercalation and intercalation have been observed during the crystallization and melting of the polymer, driven by temperature changes. nih.gov

In the context of LDHs, temperature can affect the stability of the intercalated species and the host structure itself. Thermal decomposition studies of ternary sodium graphite intercalation compounds show that heating can lead to the reorganization of intercalated solvent and sodium molecules, followed by solvent evaporation and expansion of the graphite layers. For sulfate-intercalated graphene oxide, an increase in temperature leads to changes in the interlayer spacing due to the evaporation of water molecules. researchgate.netmdpi.com Above a critical temperature, the lattice structure can become unstable and collapse. mdpi.com This suggests that the thermal stability of ethanesulfonate-intercalated LDHs would be an important factor for their practical applications.

The following table shows the effect of temperature on the interlayer spacing of sulfate-intercalated graphene oxide (GO).

| Material | Temperature (°C) | Interlayer Spacing (Å) |

| GOI | 50 | 7.90 |

| GOI | 100 | 7.26 |

| GOI | 200 | 4.83 |

| GOII | 50 | 8.41 |

| GOII | 100 | 8.08 |

| GOII | 200 | 5.33 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Spectroscopic Characterization and Theoretical Analysis

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structural characteristics of sodium ethanesulfonate (B1225610) hydrate (B1144303). These methods measure the vibrational energies of the molecule's chemical bonds, which are influenced by the molecular structure and intermolecular interactions, such as those involving the water of hydration.

The vibrational spectrum of sodium ethanesulfonate is characterized by absorption bands corresponding to the stretching and bending modes of its functional groups. The primary vibrational modes are associated with the sulfonate group (SO₃⁻), the ethyl group (CH₃CH₂-), and the carbon-sulfur bond (C-S). The presence of hydrate water molecules introduces additional vibrational modes, primarily O-H stretching and H-O-H bending.

The assignment of these fundamental modes is based on comparisons with related sulfonated compounds and theoretical calculations. The sulfonate group, with its approximate C₃ᵥ symmetry, gives rise to characteristic symmetric and asymmetric stretching vibrations. The ethyl group exhibits typical alkane vibrational modes, including C-H stretching, scissoring, wagging, twisting, and rocking motions.

A representative assignment of the fundamental vibrational modes for ethanesulfonate is presented in the table below.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| O-H Stretching (Hydrate) | 3500 - 3200 | Stretching vibrations of the water molecule(s) |

| Asymmetric CH₃ Stretching | ~2980 | Asymmetric stretching of the methyl group C-H bonds |

| Asymmetric CH₂ Stretching | ~2940 | Asymmetric stretching of the methylene (B1212753) group C-H bonds |

| Symmetric CH₃ Stretching | ~2880 | Symmetric stretching of the methyl group C-H bonds |

| Symmetric CH₂ Stretching | ~2850 | Symmetric stretching of the methylene group C-H bonds |

| H-O-H Bending (Hydrate) | ~1630 | Bending vibration of the water molecule(s) |

| Asymmetric SO₃⁻ Stretching | 1260 - 1150 | Asymmetric stretching of the S-O bonds |

| Symmetric SO₃⁻ Stretching | 1080 - 1030 | Symmetric stretching of the S-O bonds |

| CH₂ Wagging | ~1280 | Wagging motion of the methylene group |

| CH₃ Umbrella Mode | ~1380 | Symmetric deformation of the methyl group |

| C-S Stretching | 800 - 600 | Stretching of the carbon-sulfur bond |

| SO₃⁻ Bending | 650 - 500 | Bending vibrations of the O-S-O angles |

| SO₃⁻ Rocking | ~550 | Rocking motion of the sulfonate group |

Quantitative analysis using vibrational spectroscopy can be employed to determine the concentration of sodium ethanesulfonate in solutions or to study its hydration state in solid samples. In solution, the intensity of a characteristic absorption band (e.g., the symmetric SO₃⁻ stretch) is proportional to the concentration, following the Beer-Lambert law.

In the solid state, IR and Raman spectroscopy can differentiate between anhydrous and hydrated forms. The presence and characteristics of the O-H stretching and H-O-H bending bands from water molecules are direct indicators of hydration. The position and shape of the sulfonate group's vibrational bands can also be sensitive to the presence of water molecules due to hydrogen bonding interactions. These interactions can lead to shifts in the vibrational frequencies and changes in the peak shapes, providing a spectroscopic signature of the hydration state.

UV-Visible Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light occurs when an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure, particularly the presence of chromophores. utoronto.ca

A chromophore is a part of a molecule responsible for its color, typically containing conjugated π-electron systems or atoms with non-bonding electrons. utoronto.ca The molecular structure of sodium ethanesulfonate (CH₃CH₂SO₃Na) consists of a saturated ethyl group and a sulfonate group. This structure lacks any conjugated double bonds or other typical chromophores that absorb light in the 200-800 nm range. Saturated alkanes and simple sulfonate salts are known to be transparent in this region.

Therefore, a UV-Vis spectrum of sodium ethanesulfonate hydrate in an aqueous solution is expected to show no significant absorbance bands. Any electronic transitions would occur at much shorter wavelengths in the far or vacuum UV region (<200 nm), which are not accessible by standard UV-Vis spectrophotometers. upi.edu This optical transparency in the near-UV and visible regions is a characteristic feature of simple, saturated organic salts.

Computational Chemistry and Theoretical Spectroscopy

Computational chemistry offers powerful tools to complement experimental data, providing detailed insights into the structural, electronic, and dynamic properties of sodium ethanesulfonate hydrate at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For sodium ethanesulfonate hydrate, DFT calculations, often using functionals like B3LYP or SCAN, can predict its ground-state geometry and electronic properties with high accuracy. nih.govchemrxiv.org

Structural Properties: DFT is used to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This provides precise theoretical values for bond lengths, bond angles, and dihedral angles of the ethanesulfonate anion and its interaction with the sodium cation and water molecules of hydration. uctm.edu These calculated parameters can be compared with experimental data from diffraction studies to validate the computational model.

Electronic Properties:

HOMO-LUMO Analysis: DFT calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A large gap indicates high stability.

Charge Distribution: Methods such as Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom. This reveals the charge distribution across the molecule, quantifying the negative charge localization on the oxygen atoms of the sulfonate group and the positive charge of the sodium counter-ion. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions, particularly the hydrogen bonding between the sulfonate group and water molecules. nih.gov

| Property | Description | Significance |

|---|---|---|

| Optimized Bond Lengths (e.g., S-O, C-S, C-C) | Calculated interatomic distances in the lowest energy structure. | Provides a theoretical 3D structure for comparison with experimental data. |

| Optimized Bond Angles (e.g., O-S-O) | Calculated angles between adjacent bonds. | Defines the molecular geometry, such as the tetrahedral arrangement around the sulfur atom. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic stability and predicts the energy required for electronic excitation. nih.gov |

| Natural Atomic Charges | Partial charges assigned to each atom based on the electron distribution. | Quantifies the polarity of bonds and the localization of charge, especially on the sulfonate group. nih.gov |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net For sodium ethanesulfonate hydrate, MD simulations provide a dynamic picture of the interactions between the ions and surrounding water molecules.

By solving Newton's equations of motion for a system containing sodium ethanesulfonate and a large number of water molecules, MD simulations can model:

Hydration Shell Structure: MD simulations can characterize the structure and dynamics of the hydration shells around the Na⁺ cation and the ethanesulfonate anion. The strong electrostatic field of the Na⁺ ion organizes nearby water molecules into a well-defined first hydration shell. nih.gov

Radial Distribution Functions (RDFs): The RDF, g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. chemrxiv.org For example, the Na-O RDF would show a sharp peak at a specific distance, indicating the average radius of the first hydration shell around the sodium ion. Similarly, RDFs can be calculated for the sulfonate oxygen atoms and surrounding water hydrogens to characterize hydrogen bonding.

Ion Effects on Water Structure: The presence of ions disrupts the natural hydrogen-bonding network of bulk water. MD simulations can quantify how sodium ethanesulfonate alters local water structure and dynamics, which is key to understanding its properties in solution. The simulations show that the strong hydration of ions like Na⁺ can reduce the mobility of water molecules at the growing interface of hydrate structures, contributing to kinetic inhibition. nih.gov

Quantum chemical calculations, particularly DFT, are used to predict the electronic and optical properties of materials from first principles. For sodium ethanesulfonate hydrate, these calculations can elucidate properties that are difficult to measure experimentally.

Electronic Band Structure: For the crystalline solid state, these calculations can determine the electronic band structure, which plots the electron energies versus momentum in the Brillouin zone. The analysis of the band structure reveals the size of the band gap—the energy difference between the top of the valence band and the bottom of the conduction band. nih.gov For an insulator or a wide-bandgap semiconductor like sodium ethanesulfonate hydrate, a large band gap is expected, consistent with its transparency to visible light. researchgate.net

Optical Properties: The optical response of a material can be predicted by calculating its frequency-dependent complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω). The imaginary part, ε₂(ω), is related to light absorption, while the real part, ε₁(ω), is related to polarization. From the dielectric function, other important optical properties can be derived, including:

Refractive Index (n): Describes how light propagates through the material.

Extinction Coefficient (k): Relates to the absorption of light.

Absorption Coefficient: Quantifies the extent of light absorption at different energies. researchgate.net

These theoretical predictions provide a fundamental understanding of why the material is transparent and how it interacts with electromagnetic radiation across a wide range of energies. nih.gov

| Property | Methodology | Predicted Information |

|---|---|---|

| Band Gap Energy | Analysis of the calculated electronic band structure. | Determines if the material is an insulator or semiconductor and explains its optical transparency. nih.gov |

| Dielectric Function | Calculation of the frequency-dependent complex dielectric function ε(ω). | Describes the material's response to an external electric field, forming the basis for other optical properties. |

| Refractive Index | Derived from the real and imaginary parts of the dielectric function. | Quantifies how light bends when entering the material. researchgate.net |

| Absorption Spectrum | Derived from the imaginary part of the dielectric function. | Theoretically predicts the energies at which the material will absorb light. researchgate.net |

The vibrational frequencies of specific chemical groups are sensitive to their local environment. Vibrational frequency map approaches are theoretical models that quantitatively connect these frequency shifts to the underlying intermolecular interactions, primarily the local electrostatic field and potential exerted by the surrounding solvent molecules. nih.gov

This semi-empirical approach involves creating a "map" that correlates the frequency of a particular vibrational mode (e.g., the S=O symmetric and asymmetric stretches of the sulfonate group) to the electrostatic environment around it. The map is typically developed by performing high-level ab initio quantum chemistry calculations on a set of small solute-solvent clusters sampled from an MD simulation. nih.gov

Once established, this map can be used in conjunction with a classical MD simulation of the full system. At each time step of the simulation, the electrostatic field and potential at specific sites on the sulfonate group are calculated from the positions of all surrounding atoms. The map then translates this electrostatic data into an instantaneous vibrational frequency. nih.gov By averaging over the entire simulation trajectory, one can predict the complete infrared absorption lineshape, including its peak position, width, and any asymmetry. nih.gov

For sodium ethanesulfonate hydrate, this approach could be used to:

Predict the infrared spectrum of the sulfonate group in an aqueous environment.

Decompose the spectral line shape to understand the contributions from different hydration structures.

Interpret experimentally observed frequency shifts in terms of specific changes in the local hydrogen-bonding environment.

This combination of quantum chemistry and classical simulation provides a powerful tool for interpreting complex vibrational spectra in condensed-phase systems. nih.gov

Theoretical Prediction of Acidity and Dissociation Constants (pKa)

Computational chemistry provides powerful tools for estimating pKa values where experimental data is scarce. mrupp.info Methods based on Density Functional Theory (DFT) are often employed to calculate the Gibbs free energy change of the dissociation reaction in a solvent, which can then be related to the pKa. researchgate.net These calculations can be enhanced by using implicit solvent models, such as the Polarizable Continuum Model (PCM), and by including explicit solvent molecules to account for direct solute-solvent interactions. researchgate.net For instance, the pKa values of complex sulfonated molecules have been determined with reasonable accuracy using such computational protocols. researchgate.net

The presence of the sodium counter-ion and water of hydration in sodium ethanesulfonate hydrate does not alter the intrinsic acidity of the parent sulfonic acid. The compound in aqueous solution will be fully dissociated into the sodium cation (Na⁺), the ethanesulfonate anion (CH₃CH₂SO₃⁻), and water molecules. Therefore, the relevant pKa in the context of its acidic properties is that of the conjugate acid of the ethanesulfonate anion, which is ethanesulfonic acid itself.

Table 1: Theoretical Approaches for pKa Prediction This table is interactive and can be sorted by clicking on the headers.

| Method | Description | Key Features |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Calculates Gibbs free energy of dissociation. researchgate.net |

| Polarizable Continuum Model (PCM) | A computational method that models the solvent as a continuous medium with a given dielectric constant. | Accounts for bulk solvent effects on molecular properties. researchgate.net |

| Explicit Solvent Models | A computational approach where individual solvent molecules are included in the calculation. | Models direct solute-solvent interactions, such as hydrogen bonding. researchgate.net |

| Quantitative Structure-Property Relationships (QSPR) | A method that correlates structural or property descriptors of molecules with a specific property, like pKa. | Can be used for rapid prediction for a series of related compounds. mrupp.info |

Quantitative Structure-Activity Relationships (QSAR/SAR) and Structure-Selectivity Relationships (SSR)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational and conceptual frameworks used to correlate the chemical structure of a compound with its biological activity or a particular property. wikipedia.org For sodium ethanesulfonate and its derivatives, these analyses can provide insights into how modifications to the ethyl group or the sulfonate head would influence their physicochemical properties and potential biological or toxicological effects.

While specific QSAR models for sodium ethanesulfonate hydrate are not detailed in the available literature, extensive research on related sulfonated compounds, such as linear alkylbenzene sulfonates (LAS), offers valuable insights. For LAS, QSAR models have been successfully developed to predict acute toxicity in aquatic organisms. nih.gov These studies have demonstrated that the length of the alkyl chain is a critical descriptor, with toxicity generally increasing with chain length due to enhanced hydrophobicity and membrane interaction. nih.gov All developed QSARs for LAS were of high quality, with R² values ranging from 0.965 to 0.997. nih.gov

The general principles of SAR for sulfonated compounds indicate that:

Alkyl Chain Length: As observed with LAS, modifying the length and branching of the alkyl group (the ethyl group in this case) would significantly alter properties like surfactancy, bioavailability, and toxicity.

Polar Head Group: The sulfonate group is a highly polar and ionizable moiety that imparts water solubility. Its interaction with biological targets is often electrostatic.

Substitutions: Introducing functional groups onto the ethyl chain would create a family of derivatives with a wide range of activities. For example, the introduction of hydroxyl or amino groups could lead to specific interactions with biological receptors.

Structure-Selectivity Relationships (SSR) are a refinement of SAR that focus on how structural changes affect the selectivity of a compound for different biological targets. For a simple molecule like ethanesulfonate, which lacks significant structural complexity for high-specificity interactions, SSR is less commonly studied. However, in the context of more complex sulfonamide-containing drugs, subtle structural modifications can lead to significant changes in receptor selectivity.

The development of a QSAR model typically involves the calculation of various molecular descriptors, which can be categorized as electronic, steric, or hydrophobic. For ethanesulfonate, key descriptors would likely include:

LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity.

Topological Polar Surface Area (TPSA): A descriptor related to the polarity of the molecule.

Molecular Weight and Volume: Descriptors of the molecule's size.

Electronic Descriptors: Such as the charge on the sulfonate group.

These descriptors could then be used to build a mathematical model correlating the structure of ethanesulfonate derivatives with a given activity, such as their effect as a kinetic inhibitor for gas hydrate formation.

Table 2: Illustrative QSAR Descriptors for Alkyl Sulfonates This table is interactive and can be sorted by clicking on the headers.

| Descriptor | Definition | Relevance to Activity/Property | Example from Related Compounds |

|---|---|---|---|

| Alkyl Chain Length | The number of carbon atoms in the alkyl chain. | Influences hydrophobicity, membrane permeability, and toxicity. | Toxicity of linear alkylbenzene sulfonates increases with chain length from C10 to C14. nih.gov |

| LogP | The logarithm of the octanol-water partition coefficient. | A key indicator of a compound's hydrophobicity and potential for bioaccumulation. | Used as a descriptor in QSAR models for various sulfur-containing compounds. nih.gov |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to a molecule's ability to permeate cell membranes and its solubility. | Ethyl ethanesulfonate has a calculated TPSA of 43.37 Ų. chemscene.com |

| Molecular Weight | The mass of one mole of the substance. | A fundamental descriptor related to the size of the molecule. | Often included in QSAR models as a basic descriptor. nih.gov |

Investigation of Reaction Mechanisms and Catalytic Roles

Role of Ethanesulfonate-Based Compounds as Buffering Agents in Enzymatic and Chemical Catalytic Systems

The control of pH is critical for the activity and stability of enzymes and many chemical catalysts. patsnap.com Ethanesulfonate-based compounds, particularly derivatives like 2-(N-morpholino)ethanesulfonic acid (MES), are widely used as "Good's buffers" in biological and biochemical research. nih.govscirp.org These buffers are favored for their compatibility with biological systems, minimal interference with enzymatic reactions, and effective buffering capacity in the slightly acidic to neutral pH range.

Sodium ethanesulfonate (B1225610) itself, being the salt of a strong acid, does not have significant buffering capacity in most pH ranges. However, its derivatives, which incorporate both a sulfonic acid group and a basic amine group, are effective zwitterionic buffers. nih.gov Research has shown that the choice of buffer can influence experimental outcomes beyond simple pH control. For instance, in studies on clonal lines of rat astrocytes, media controlled with organic buffers, including aminoethanesulfonic acid derivatives, demonstrated a more acidic optimal pH range (6.4 to 6.7) for the accumulation of specific proteins and enzymes compared to bicarbonate-based buffers. nih.gov This suggests that the buffer ions themselves can interact with and influence biological systems. nih.gov The primary role of these ethanesulfonate-based buffers is to maintain a stable pH environment, which is crucial for preserving the native conformation of enzymes and ensuring reproducible catalytic activity. patsnap.com

Table 1: Properties of Common Ethanesulfonate-Based Biological Buffers

| Buffer | Chemical Structure | pKa at 20°C | Useful pH Range |

|---|---|---|---|

| MES | 2-(N-morpholino)ethanesulfonic acid | 6.15 nih.gov | 5.5–6.7 |

| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 7.48 | 6.8–8.2 |

| PIPES | Piperazine-N,N′-bis(2-ethanesulfonic acid) | 6.76 | 6.1–7.5 |

| TES | N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid | 7.40 | 6.8–8.2 |

Mechanistic Studies of Ethanesulfonate-Assisted Reactions and Molecular Transformations

The direct participation of the ethanesulfonate anion as a catalyst in molecular transformations is highly limited due to its intrinsic chemical properties. As the conjugate base of a very strong acid (ethanesulfonic acid, pKa ≈ -1.68), the ethanesulfonate anion is an exceptionally weak base and a poor nucleophile. nih.govmdpi.com Its primary role in reaction mechanisms is often that of a chemically inert spectator ion, providing charge balance without interfering with the catalytic cycle.

General base catalysis involves the abstraction of a proton by a base to activate a reactant or stabilize a transition state. libretexts.orglibretexts.org Effective general bases, such as the acetate (B1210297) ion or the imidazole (B134444) side chain of histidine, are conjugate bases of weak acids. The ethanesulfonate anion is the conjugate base of a strong acid, making it a thermodynamically and kinetically incompetent base for abstracting protons from most organic substrates under typical reaction conditions. Consequently, there is no evidence in the scientific literature to support a role for the ethanesulfonate anion as a general base catalyst. Its chemical stability and reluctance to participate in proton transfer are precisely why it is considered a non-coordinating and non-interfering anion in many catalytic systems.

In metal ion-assisted catalysis, metal ions can act as Lewis acids to polarize bonds, stabilize negative charges, or mediate redox processes. airo.co.in The interaction between the metal ion and its ligands is crucial. While the sulfonate group possesses oxygen atoms that can, in principle, coordinate with metal ions, it is generally regarded as a very weak or poorly coordinating ligand. researchgate.net Studies on metal-sulfonate complexes often reveal that the sulfonate group prefers to interact through hydrogen bonding with other ligands (like water) rather than forming a direct, strong coordinate bond with the metal center. rsc.org

This weak coordinating ability means that the ethanesulfonate anion is unlikely to play a direct, assisting role in a metal-centered catalytic cycle. It does not effectively position or activate substrates bound to a metal, nor does it typically modify the electronic properties of the metal center in a catalytically relevant manner. Instead, it often serves as the counter-ion for a cationic metal catalyst, where its inertness is advantageous, preventing catalyst deactivation or side reactions that might occur with more reactive anions.

Catalysis often relies on the precise orientation of a substrate within a catalyst's active site to facilitate a reaction. This positioning is achieved through various non-covalent interactions, such as hydrogen bonding, and electrostatic or hydrophobic interactions. While the sulfonate group can act as a hydrogen bond acceptor, the free ethanesulfonate anion in solution is not structured to effectively bind and position a substrate for a specific transformation. rsc.org

In contrast, sulfonic acid groups can be incorporated into larger, structured catalysts, such as polymers (e.g., polystyrene sulfonate) or functionalized ionic liquids, where they provide acidic sites or specific interaction points. mdpi.comnorthwestern.edu In these materials, the sulfonic acid moiety is covalently tethered, allowing it to be part of a defined architecture that can interact with and activate a substrate. However, this is a function of the larger catalytic system, not of the free ethanesulfonate anion itself. The role of sodium ethanesulfonate in solution is typically limited to that of an electrolyte or a non-participatory salt.

Ethanesulfonate in Phase Transfer Catalysis Systems

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgoperachem.com The catalyst, known as a phase transfer agent, is typically a large, lipophilic cation (e.g., a quaternary ammonium (B1175870) or phosphonium (B103445) salt) that can form an ion pair with an anion from the aqueous phase. This lipophilic ion pair is soluble in the organic phase, thereby transporting the anion to where it can react with the organic substrate. operachem.com

The sodium ethanesulfonate compound does not function as a phase transfer catalyst. The ethanesulfonate anion is small and hydrophilic, and the sodium cation is not lipophilic. Therefore, it cannot facilitate the transfer of other ions into an organic phase.

Instead, the ethanesulfonate anion can be the reactant that is transported by a phase transfer catalyst. For a reaction involving the ethanesulfonate anion as a nucleophile (a rare scenario, given its low nucleophilicity) in a biphasic system, a suitable PTC like tetrabutylammonium (B224687) bromide would be required to carry the ethanesulfonate anion into the organic phase. An analogous process has been demonstrated for methanesulfonate, where a crown ether was used to transport the cation and its sulfonate counter-ion into the organic phase for a substitution reaction. operachem.com In this context, sodium ethanesulfonate is a substrate for the catalytic system, not a component of the catalyst itself.

Environmental Fate, Degradation Pathways, and Biotransformation

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as reactions with water or light.

Biotic and Microbial Degradation Pathways

The primary route for the environmental degradation of organosulfonates is through the metabolic activity of microorganisms uni-konstanz.de. Bacteria have evolved diverse enzymatic systems to cleave the carbon-sulfur bond, allowing them to utilize these compounds as a source of essential nutrients, particularly sulfur asm.orgd-nb.info.

Enzymatic Degradation and Metabolite FormationWhile specific enzymatic pathways for sodium ethanesulfonate (B1225610) are not detailed, a likely mechanism can be inferred from the well-studied microbial metabolism of the closely related compound, methanesulfonic acidnih.gov. The initial step in the aerobic degradation of short-chain alkanesulfonates is catalyzed by a monooxygenase enzyme. This enzyme attacks the carbon-sulfur bond, leading to its cleavage.

Based on this model, the enzymatic degradation of ethanesulfonate would proceed as follows:

An ethanesulfonate monooxygenase would hydroxylate the carbon atom attached to the sulfonate group.

This creates an unstable intermediate that spontaneously breaks down, cleaving the C-S bond.

The resulting products are an aldehyde (acetaldehyde) and sulfite (B76179) (SO₃²⁻).

The sulfite is then typically oxidized to sulfate (SO₄²⁻) by a sulfite oxidase, making the sulfur available to the microorganism. The acetaldehyde enters central metabolic pathways to be used as a carbon and energy source, ultimately being mineralized to carbon dioxide and water.

Table 1: Proposed Enzymatic Degradation Pathway and Metabolites

| Step | Enzyme Family | Substrate | Products |

|---|---|---|---|

| 1 | Monooxygenase | Ethanesulfonate | Acetaldehyde + Sulfite |

| 2 | Sulfite Oxidase | Sulfite | Sulfate |

| 3 | Aldehyde Dehydrogenase | Acetaldehyde | Acetate (B1210297) (enters central metabolism) |

Microbial Transformations and Associated OrganismsA variety of bacteria are capable of degrading sulfonated organic compounds. While organisms that specifically use sodium ethanesulfonate as a primary carbon source are not extensively identified, many microbes can utilize it as a sulfur sourceasm.orgd-nb.info. Genera such as Pseudomonas, Arthrobacter, and Rhodococcus are well-known for their ability to desulfonate a wide range of aromatic and aliphatic sulfonatesasm.orgd-nb.info.

Under anaerobic conditions, ethanesulfonate may also serve as an electron acceptor for certain sulfidogenic (sulfate-reducing) bacteria, although it can also inhibit other microbial processes like the dechlorination of polychlorobiphenyls nih.gov. This suggests a role for the compound in the anaerobic respiration of specific microbial communities.

Formation and Identification of Environmental Transformation Products

Transformation products are the intermediate or final compounds formed during the degradation of a parent molecule. Their identity depends on the degradation pathway.

Abiotic Transformation Products : Given that hydrolysis and phototransformation are not considered significant degradation routes under typical environmental conditions, the formation of abiotic transformation products is unlikely.

Biotic Transformation Products : Microbial degradation is the primary source of transformation products. As outlined in the enzymatic pathway, the key intermediates are acetaldehyde and sulfite . In environments where complete mineralization occurs, the final, stable end products are sulfate , carbon dioxide , and water . The presence of these products, particularly the release of sulfate, is a key indicator of the biodegradation of organosulfonates.

Table 2: Summary of Environmental Transformation Products

| Degradation Pathway | Initial Products | Final Mineralization Products |

|---|---|---|

| Abiotic | Not expected | Not applicable |

| Biotic (Aerobic) | Acetaldehyde, Sulfite | Sulfate, Carbon Dioxide, Water |

| Biotic (Anaerobic) | Not fully elucidated; may involve reduction to sulfide | Not fully elucidated |

Environmental Partitioning and Mobility Studies in Various Media

The environmental distribution of a chemical compound is largely governed by its physical and chemical properties, which dictate its partitioning between different environmental compartments such as water, soil, air, and biota. For sodium;ethanesulfonate;hydrate (B1144303), its high water solubility and low potential for bioaccumulation are key factors in determining its environmental fate and mobility.

Expected Environmental Distribution

Due to its chemical nature, sodium;ethanesulfonate;hydrate is anticipated to predominantly reside in the aqueous phase if released into the environment. Its partitioning behavior can be qualitatively summarized as follows:

| Environmental Compartment | Expected Partitioning Behavior | Rationale |

|---|---|---|

| Water | High | High water solubility. |

| Soil | Low to Medium | Low potential for adsorption to organic matter, but some interaction with soil minerals is possible. |

| Air | Low | Low volatility. |

| Biota | Low | Low octanol-water partition coefficient suggests a low potential for bioaccumulation. |

Mobility in Soil and Water

The mobility of this compound in terrestrial and aquatic environments is primarily influenced by its high water solubility and low octanol-water partition coefficient (log Kow). The log Kow for the parent compound, ethanesulfonic acid, is estimated to be -0.37, indicating that it is hydrophilic. This property suggests a low affinity for sorption to organic matter in soil and sediment.

Consequently, this compound is expected to be highly mobile in soil. In the event of a release to land, it is likely to leach through the soil profile and potentially reach groundwater. In aquatic systems, it will tend to remain dissolved in the water column rather than partitioning to sediment.

Physicochemical Properties Influencing Environmental Mobility

The following table summarizes the key physicochemical properties of this compound and their influence on its environmental partitioning and mobility.

| Property | Value/Estimate | Implication for Environmental Partitioning and Mobility |

|---|---|---|

| Water Solubility | High | Favors partitioning to the aqueous phase; high mobility in soil. |

| Octanol-Water Partition Coefficient (log Kow) | -0.37 (for ethanesulfonic acid) | Indicates hydrophilicity and low potential for bioaccumulation and sorption to organic matter. |

| Vapor Pressure | Low (estimated) | Low potential for volatilization into the atmosphere. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Low (estimated) | Indicates low adsorption to soil and sediment organic matter, leading to high mobility. |

Detailed Research Findings

While specific experimental studies on the environmental partitioning and mobility of this compound are limited in publicly available literature, research on structurally similar short-chain alkyl sulfonates provides valuable insights. Studies on other anionic surfactants have shown that mobility in soil can be influenced by factors such as the length of the alkyl chain and the nature of the hydrophilic head group. Generally, shorter alkyl chains and sulfonate groups contribute to greater mobility in soil.

A risk assessment conducted by Canadian authorities on a structurally related substance, ethanesulfonic acid, 2-[methyl(1-oxododecyl)amino]-, sodium salt, concluded that if the substance is released to the environment, it will tend to partition to water and air. oecd.orgoecd.org The assessment also noted that the substance is not expected to be persistent and has a low potential to bioaccumulate due to its very high water solubility and very low octanol-water partition coefficient. oecd.orgoecd.org Although this assessment is for a different, more complex molecule, the underlying principles regarding the behavior of the ethanesulfonate group are relevant.

Furthermore, the environmental behavior of sulfonated compounds, in general, has been studied. They are known to be highly water-soluble and exhibit low sorption to soil, which aligns with the expected behavior of this compound. The primary mode of transport for such compounds in the environment is expected to be with the flow of water.

Advanced Analytical Methodologies for Ethanesulfonate Compounds

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is a fundamental technique for separating components of a mixture. For ethanesulfonate (B1225610) compounds, both liquid and gas chromatography play significant roles, often dictated by the volatility and polarity of the specific analyte.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of sodium ethanesulfonate due to the compound's non-volatile and ionic nature. atamanchemicals.com Its inherent stability and minimal UV absorbance make it a suitable candidate for HPLC analysis, where clean baselines are essential for accurate quantification. atamanchemicals.com

One common HPLC approach for ionic compounds like sodium ethanesulfonate is ion-pair chromatography (IPC) . shimadzu.chmasontechnology.ie In this technique, an ion-pairing reagent is added to the mobile phase to form a neutral ion pair with the charged analyte. This allows for separation on a reversed-phase column. Alkyl sulfonates, such as sodium ethanesulfonate, are themselves used as ion-pairing agents for the analysis of positively charged substances. shimadzu.chmasontechnology.ie When analyzing ethanesulfonate, a positively charged ion-pairing reagent would be employed. The choice of the ion-pairing reagent and its concentration in the mobile phase are critical parameters that influence the retention and separation of the analyte. shimadzu.ch

The separation mechanism in IPC with alkyl sulfonates is primarily based on an ion-exchange process with the ion-pairing reagent adsorbed onto the stationary phase. shimadzu.ch The retention of the analyte can be controlled by adjusting the hydrophobicity of the ion-pairing reagent and the organic solvent concentration in the mobile phase. thermofisher.com

Interactive Data Table: Typical HPLC Parameters for Alkyl Sulfonate Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-phase (e.g., C18, C8) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an ion-pairing reagent (e.g., tetrabutylammonium (B224687) salt) | Elutes the components from the column. The ion-pairing reagent facilitates the retention of the ionic analyte. |

| Detector | UV Detector, Conductivity Detector, or Mass Spectrometer (MS) | To detect the analyte as it elutes from the column. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Affects the viscosity of the mobile phase and the efficiency of the separation. |

Direct analysis of the salt "sodium;ethanesulfonate;hydrate" by Gas Chromatography (GC) is generally not feasible due to its high polarity and non-volatile nature. atamanchemicals.com GC is primarily used for the analysis of volatile and thermally stable compounds. gcms.cz Therefore, to analyze ethanesulfonate using GC, a derivatization step is typically required to convert the non-volatile salt into a more volatile and thermally stable derivative. sigmaaldrich.com

Common derivatization techniques for compounds with active hydrogens, such as sulfonic acids, include silylation, acylation, or alkylation. gcms.cz For instance, related alkyl sulfonate esters, which are more volatile, are frequently analyzed by GC. rasayanjournal.co.injapsonline.comsemanticscholar.org In some cases, derivatization can occur in-situ or in the injection port of the GC.

A study on the analysis of ethyl ethanesulfonate and isopropyl ethanesulfonate impurities in a pharmaceutical drug utilized a GC-MS method. rasayanjournal.co.in This highlights the applicability of GC for related, more volatile ethanesulfonate compounds. The choice of derivatizing agent and reaction conditions are critical for achieving complete and reproducible derivatization. sigmaaldrich.com

Mass Spectrometry (MS) Applications for Structure Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and sensitive quantification of compounds, including sodium ethanesulfonate.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and ionic molecules like sodium ethanesulfonate. upce.cz It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. For sulfonated compounds, negative-ion ESI mode is generally more sensitive because the sulfonic acid group is readily deprotonated, forming negative ions. upce.czchemrxiv.org

In negative-ion ESI-MS, sodium ethanesulfonate would be expected to be detected as the ethanesulfonate anion [CH3CH2SO3]⁻. The presence of weak acids, such as acetic or formic acid, in the mobile phase can influence the ESI response, and optimization of these conditions is often necessary. nih.gov The mass spectrum will provide the molecular weight of the anion, confirming its identity. Further structural information can be obtained through fragmentation in tandem mass spectrometry (MS/MS).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique, typically used for the analysis of large molecules like proteins and polymers. libretexts.orgcreative-proteomics.com Its application to small molecules like sodium ethanesulfonate can be challenging due to potential interference from the matrix ions in the low mass range. researchgate.netnih.gov

However, strategies have been developed to overcome these challenges. One approach is to use specific matrices that form adducts with the analyte, shifting its mass to a higher, interference-free region of the spectrum. nih.gov Another strategy involves the chemical derivatization of the analyte to increase its mass and improve its ionization efficiency. nih.govamericanlaboratory.com For sulfonated molecules, derivatization can be a powerful tool to facilitate MALDI-TOF MS analysis. nih.govacs.org MALDI is a soft ionization technique that typically produces singly-charged ions with minimal fragmentation, which simplifies the resulting mass spectrum. chemeurope.com

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS-MS, ICP-MS)

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures.

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. As mentioned in section 7.1.2, for the analysis of ethanesulfonate compounds, GC-MS is typically used for the more volatile ester forms or requires a prior derivatization step for the non-volatile salt. rasayanjournal.co.innih.gov A GC-MS/MS method has been developed for the trace determination of various alkyl sulfonate esters, demonstrating high sensitivity and selectivity. nih.gov

LC-MS-MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and selective technique that is well-suited for the quantitative analysis of sodium ethanesulfonate in complex matrices. nih.govnih.govrsc.org The HPLC separates the analyte from other components in the sample, and the tandem mass spectrometer provides both identification and quantification. A study detailing the analysis of a related compound, sodium 2-mercaptoethane sulfonate, in rat plasma using HPLC-MS/MS showcases the power of this technique for quantitative analysis in biological samples. nih.govnih.gov

Interactive Data Table: Example LC-MS-MS Parameters for Sulfonate Analysis

| Parameter | Setting |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of the target analyte |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | Specific precursor-to-product ion transitions for the analyte and internal standard |

ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) is a technique used for elemental analysis. While not used for the analysis of the intact sodium ethanesulfonate molecule, it can be employed to determine the concentration of sodium or sulfur in a sample of "this compound". This can be useful for confirming the stoichiometry of the salt and determining its purity with respect to its elemental composition.

Thermal Analysis (Thermogravimetry and Differential Scanning Calorimetry)

Thermal analysis techniques are essential for characterizing the physicochemical properties of hydrated salts like sodium ethanesulfonate hydrate (B1144303). acs.org These methods provide critical data on thermal stability, hydration states, and phase transitions as a function of temperature. researchgate.netnih.gov

Thermogravimetry (TGA)

Thermogravimetric analysis measures the change in a sample's mass as it is heated over time. marquette.edu For sodium ethanesulfonate hydrate, TGA is primarily used to determine the amount of water of hydration and to assess its thermal stability. acs.org The analysis involves heating a small amount of the sample at a constant rate in a controlled atmosphere, typically nitrogen, to observe mass loss associated with dehydration and subsequent decomposition. marquette.eduru.nl

A typical TGA thermogram for sodium ethanesulfonate monohydrate would exhibit a distinct, two-stage weight loss. The initial stage, occurring at lower temperatures, corresponds to the loss of water molecules. The second, more significant mass loss at higher temperatures indicates the decomposition of the anhydrous salt. marquette.edu The residual mass at the end of the analysis often consists of a stable inorganic salt, such as sodium sulfate. marquette.edu

| Thermal Event | Approximate Temperature Range (°C) | Theoretical Mass Loss (%) | Species Lost |

|---|---|---|---|

| Dehydration | 80 - 150 | ~12.0% | H₂O |

| Decomposition | > 270 | Variable | SO₂, C₂H₄, etc. |

Differential Scanning Calorimetry (DSC)